tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23FN2O2 . It is a 4-aryl piperidine and has been identified as a useful semi-flexible linker in PROTAC development for targeted protein degradation . This compound is also known to be a precursor in the synthesis of fentanyl, a potent synthetic opioid .
Synthesis Analysis
This compound is one of the precursors used in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis
The molecule contains a total of 45 bond(s). There are 22 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 secondary amine(s) (aromatic) .Chemical Reactions Analysis
As a precursor in the synthesis of fentanyl, this compound plays a crucial role in the chemical reactions leading to the formation of the opioid. The exact reactions and mechanisms can vary depending on the specific synthesis method used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.37 . The InChI Code is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 .Scientific Research Applications
- Control of Illicit Fentanyl Manufacture
- Application Summary : This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . Due to its role in the synthesis of these potent opioids, it has been placed under international control to prevent its diversion from licit industry .
- Methods of Application : The specific methods of application involve the use of this precursor in the synthesis of fentanyl and its analogues . The actual procedures are complex and should be carried out by trained professionals.
- Results or Outcomes : The control of this precursor has given governments the necessary legal base to seize illicit shipments of these chemicals . This has resulted in more risk and costs for traffickers to source these chemicals for their illicit business .
- Development of PROTACs
- Application Summary : This compound is structurally similar to “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate”, which is a 4-aryl piperidine useful as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) .
- Methods of Application : PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome . The specific methods of application involve the use of this compound as a linker in the synthesis of PROTACs .
- Results or Outcomes : The development of PROTACs has opened up new possibilities in drug discovery, as it allows for the targeted degradation of disease-causing proteins .
Future Directions
Given its role as a precursor in the synthesis of fentanyl, this compound is of significant interest in the context of drug enforcement and regulation . Placing the precursors of the most common synthesis routes used in illicit fentanyl manufacture under international control gives governments the necessary legal base to seize illicit shipments of these chemicals . This could lead to more risk and costs for traffickers involved in sourcing these chemicals for their illicit business .
properties
IUPAC Name |
tert-butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWJLMVMSWQJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630935 | |
Record name | tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | |
CAS RN |
679409-18-8 | |
Record name | tert-Butyl 4-(3-fluoroanilino)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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